1-METHYLTETRALINE

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBTKKLSNPFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870887 | |

| Record name | 1-Methyltetraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559-81-5, 31291-71-1 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyltetraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-methyl-1,2,3,4-tetrahydronaphthalene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalene

Abstract

1-Methyl-1,2,3,4-tetrahydronaphthalene is a substituted derivative of tetralin, a well-understood bicyclic hydrocarbon. The introduction of a methyl group at the C1 position imparts chirality and significantly influences the molecule's steric and electronic properties. This guide provides a comprehensive analysis of its molecular structure, physicochemical characteristics, spectroscopic profile, synthesis, and chemical reactivity. By leveraging the extensive knowledge of its parent compound, tetralin, we offer field-proven insights into the causality behind its behavior, potential applications in asymmetric synthesis, and critical safety considerations. This document is designed to serve as an essential technical resource for professionals engaged in chemical research and development.

Molecular Structure and Physicochemical Properties

1-Methyl-1,2,3,4-tetrahydronaphthalene possesses a fused ring system consisting of a benzene ring and a substituted cyclohexane ring. Its chemical formula is C₁₁H₁₄, and it has a molecular weight of approximately 146.23 g/mol . The defining feature of this molecule is the methyl group at the C1 position of the saturated ring, which is a stereocenter. This means the molecule is chiral and exists as two non-superimposable enantiomers, (R)- and (S)-1-methyl-1,2,3,4-tetrahydronaphthalene.

The presence and location of the methyl group, an electron-donating group, subtly alters the molecule's properties compared to the parent tetralin structure. It influences boiling point, density, and solubility, and has a more pronounced effect on the molecule's reactivity and its utility as a chiral building block in organic synthesis.

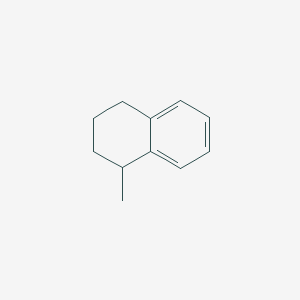

Diagram: Molecular Structure of 1-Methyl-1,2,3,4-tetrahydronaphthalene

Caption: Structure showing the chiral center at C1.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-Methyl-1,2,3,4-tetrahydronaphthalene | - |

| Molecular Formula | C₁₁H₁₄ | |

| Molecular Weight | 146.23 g/mol | |

| CAS Number | 7715-28-8 | - |

| Appearance | Colorless liquid (inferred from tetralin) | [1] |

| Boiling Point | Data not readily available; expected to be slightly higher than tetralin (206-208 °C) | [1] |

| Density | Data not readily available; expected to be similar to tetralin (~0.970 g/cm³) | [1] |

| Solubility in Water | Insoluble (inferred from tetralin) | [1] |

| Enthalpy of Reaction (ΔᵣH°) | -7.1 kJ/mol (liquid phase) | [2] |

Synthesis and Manufacturing

The synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene, particularly in an enantiomerically enriched form, is of significant interest for its use as a chiral intermediate. A well-documented method is the asymmetric hydrogenation of a prochiral olefin precursor, 1-methyl-3,4-dihydronaphthalene.

Experimental Protocol: Asymmetric Hydrogenation

This protocol demonstrates a field-proven method for producing enantiomerically enriched 1-methyl-1,2,3,4-tetrahydronaphthalene using a chiral titanium catalyst. The choice of this specific catalyst system is critical for inducing stereoselectivity, a cornerstone of modern pharmaceutical synthesis.

Step 1: Catalyst Activation

-

In a dry, argon-purged Schlenk flask, dissolve (S,S)-ethylene-1,2-bis(η⁵-4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate (0.099 mmol) in anhydrous THF (10 mL).[3]

-

Degas the vessel by briefly exposing it to a vacuum.[3]

-

Introduce a hydrogen atmosphere and cool the flask to 0°C in an ice bath.[3]

-

Add a solution of n-butyllithium (1.58M in hexanes, 0.196 mmol) to activate the catalyst and stir for 10 minutes.[3] The n-BuLi acts as a reducing agent to generate the active titanium hydride species.

Step 2: Hydrogenation Reaction

-

To the activated catalyst solution, add phenylsilane (0.259 mmol) and 1-methyl-3,4-dihydronaphthalene (1.87 mmol).[3]

-

Seal the flask and transfer the solution into a Parr® high-pressure reaction vessel inside a dry box.[3]

-

Charge the sealed vessel with hydrogen gas to 2150 psig and place it in an oil bath pre-heated to 65°C.[3] The high pressure and elevated temperature are necessary to overcome the activation energy for hydrogenation of the substituted double bond.

-

Allow the reaction to stir for 184 hours.[3]

Step 3: Workup and Purification

-

Cool the vessel to room temperature and carefully vent the excess hydrogen pressure.[3]

-

Partition the reaction mixture between diethyl ether/hexane (1:4) and water.[3] This step removes water-soluble byproducts and catalyst residues.

-

Separate the organic layer and purify by reduced pressure distillation to yield the final product.[3] This method yielded the product with a 70% enantiomeric excess (ee).[3]

Diagram: Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis.

Chemical Reactivity

The reactivity of 1-methyl-1,2,3,4-tetrahydronaphthalene is dictated by its three distinct structural regions: the aromatic ring, the benzylic positions (C1 and C4), and the aliphatic portion of the saturated ring.

-

Aromatic Ring Reactions: The fused aliphatic ring acts as an electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The substitution will be directed primarily to the positions ortho and para to the fused ring (C5 and C7). The steric bulk at C1 may influence the regioselectivity, potentially favoring substitution at the less hindered C7 position.

-

Benzylic Reactivity: The hydrogen atoms at the benzylic C4 position are susceptible to oxidation, a characteristic shared with tetralin.[4] Strong oxidizing agents can convert the C4 methylene group into a ketone, forming a tetralone. The C1 position, being a tertiary benzylic carbon, is also a potential site for radical reactions, though oxidation here is less common than at C4.

-

Dehydrogenation: In the presence of a suitable catalyst (e.g., palladium on carbon, Pd/C) at high temperatures, 1-methyl-1,2,3,4-tetrahydronaphthalene can undergo dehydrogenation to yield 1-methylnaphthalene. This reaction is entropically favored and restores the fully aromatic naphthalene system.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-methyl-1,2,3,4-tetrahydronaphthalene.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the 7.0-7.4 ppm range), a multiplet for the benzylic proton at C1, a doublet for the methyl group protons, and complex multiplets for the aliphatic protons at C2, C3, and C4.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons (four of which are quaternary and four are CH) and four distinct signals for the aliphatic carbons (C1, C2, C3, C4), along with a signal for the methyl carbon. Data for the related 5-methyl isomer is available for comparison.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 146.[2] Key fragmentation patterns would likely involve the loss of the methyl group (M-15) to give a fragment at m/z = 131, and a retro-Diels-Alder fragmentation of the saturated ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic and methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Applications and Research Interest

While tetralin is widely used as a high-boiling point solvent and a hydrogen-donor in industrial processes like coal liquefaction, the applications for its methylated derivative are more specialized.

-

Chiral Building Block: Enantiomerically pure (R)- or (S)-1-methyl-1,2,3,4-tetrahydronaphthalene is a valuable chiral intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products.

-

Chemical Intermediate: It can serve as a precursor for the synthesis of various substituted naphthalenes and other bicyclic systems.[4]

-

Model Compound: In academic research, it can be used as a model compound to study the mechanisms of stereoselective reactions and the influence of alkyl substituents on the properties of hydroaromatic systems.

Safety and Toxicology

There is limited specific toxicological data available for 1-methyl-1,2,3,4-tetrahydronaphthalene. Therefore, a cautious approach must be taken, guided by the known hazards of the parent compound, tetralin.

-

Acute Toxicity: Tetralin has a relatively low acute toxicity, with an oral LD50 in rats of 2860 mg/kg.[5][6]

-

Irritation: Tetralin is a moderate skin irritant but not a significant eye irritant.[6] High vapor concentrations can irritate mucous membranes.[6]

-

Handling Precautions: It is recommended to handle 1-methyl-1,2,3,4-tetrahydronaphthalene in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses).

-

Peroxide Formation: Similar to tetralin, this compound may form explosive peroxides upon prolonged exposure to air.[7] It is crucial to check for and eliminate peroxides before distillation.[7]

Conclusion

1-Methyl-1,2,3,4-tetrahydronaphthalene is a chiral derivative of tetralin with a unique set of chemical properties. Its structure, characterized by a stereocenter at the C1 position, makes it a valuable intermediate in asymmetric synthesis. While its reactivity profile shares commonalities with its parent compound, the methyl group introduces steric and electronic influences that must be considered in reaction design. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is paramount for its effective use in research and development.

References

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

UNEP Publications. (2004). OECD SIDS: 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. PubChem Compound Summary. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetralin. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. PubChem Compound Summary. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. PubChem Compound Summary. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. Naphthalene, 1,2,3,4-tetrahydro-1-methyl- [webbook.nist.gov]

- 3. prepchem.com [prepchem.com]

- 4. You are being redirected... [schultzchem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]

1-METHYLTETRALINE CAS number and synonyms

CAS Number: 1559-81-5 Primary Synonym: 1-Methyl-1,2,3,4-tetrahydronaphthalene[1][2][3][4][5][6]

Chemical Identity & Nomenclature

1-Methyltetralin is a bicyclic hydrocarbon consisting of a benzene ring fused to a methyl-substituted cyclohexane ring.[1][3][4][5][7] It represents a critical intermediate in the hydrogenation of polycyclic aromatic hydrocarbons (PAHs) and has emerged as a high-value candidate for Liquid Organic Hydrogen Carrier (LOHC) systems due to its reversible hydrogenation/dehydrogenation capabilities.[1][4][5]

| Identifier Type | Value | Notes |

| CAS Registry Number | 1559-81-5 | Specific to the 1-methyl isomer.[1][2][3][4][5][7] |

| IUPAC Name | 1-Methyl-1,2,3,4-tetrahydronaphthalene | |

| Molecular Formula | C₁₁H₁₄ | |

| SMILES | CC1CCCC2=CC=CC=C12 | |

| InChI Key | APBBTKKLSNPFDP-UHFFFAOYSA-N | |

| Common Synonyms | Distinct from 2-methyltetralin (CAS 3877-19-8).[1][4][5][7] |

Physicochemical Profile

The introduction of a methyl group at the C1 position breaks the symmetry of the tetralin molecule, resulting in a boiling point approximately 13°C higher than unsubstituted tetralin (207°C). This shift is critical for separation processes in petrochemical cracking streams.[4][5][7]

| Property | Value | Technical Context |

| Molecular Weight | 146.23 g/mol | |

| Boiling Point | 220.5 °C | Significantly higher than water; suitable for high-temp heat transfer.[1][3][4][5][7] |

| Density | 0.955 g/mL (25°C) | Slightly less dense than tetralin (0.970 g/mL) due to methyl steric bulk.[1][4][5][7] |

| Refractive Index ( | 1.5333 | High index characteristic of aromatic systems.[1][4][5][7] |

| Lipophilicity (LogP) | ~3.8 | Highly lipophilic; practically insoluble in water.[1][4][5][7] |

| Flash Point | ~94 °C | Combustible liquid (Class IIIA).[1][4][5][7] |

Synthesis & Production Protocols

The primary industrial and laboratory route to 1-methyltetralin is the selective partial hydrogenation of 1-methylnaphthalene.[1][3][4][5] Complete saturation yields 1-methyldecalin, so kinetic control is paramount.[4][5]

Experimental Protocol: Selective Hydrogenation

Objective: Convert 1-methylnaphthalene (1-MN) to 1-methyltetralin (1-MT) with >95% selectivity, avoiding over-hydrogenation to decalin.

Reagents:

-

Catalyst: 5% Pd/C or sulfided NiMo/Al₂O₃ (industrial standard)[1][4][5][7]

-

Solvent: Neat (solvent-free) or Hexane (for kinetic studies)[1][4][5][7]

Methodology:

-

Reactor Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with 1-MN and catalyst (0.5–1.0 wt% loading relative to substrate).[1][3][4][5][7]

-

Purge: Seal reactor and purge 3x with N₂ to remove oxygen, then 3x with H₂.

-

Pressurization: Pressurize with H₂ to 3.0–5.0 MPa (30–50 bar) .

-

Reaction: Heat to 250–300°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.

-

Monitoring: Monitor H₂ uptake. The reaction consumes 2 moles of H₂ per mole of 1-MN.[4][5] Stop reaction immediately upon theoretical uptake consumption.

-

Workup: Cool to room temperature, vent H₂, and filter catalyst.

-

Purification: Fractional distillation (BP difference between 1-MN and 1-MT is ~20°C) yields pure product.[1][4][5][7]

Application: Liquid Organic Hydrogen Carrier (LOHC)

1-Methyltetralin functions as the "hydrogen-rich" (charged) state relative to 1-methylnaphthalene, or the "hydrogen-lean" (discharged) state relative to 1-methyldecalin.[1][4][5][7] This reversibility allows it to store hydrogen chemically in a liquid form that is safe to transport.[4][5][7]

Reaction Engineering Workflow

The following diagram illustrates the stepwise hydrogenation/dehydrogenation cycle. Note that the 1-methyl substituent creates stereochemical complexity (cis/trans isomers) in the fully saturated decalin state.[1][4][5]

Figure 1: Stepwise hydrogenation pathway for hydrogen storage.[3][4][5][7] 1-Methyltetralin acts as the stable intermediate.[1][4][5][7] The transformation from Naphthalene to Tetralin consumes 2 H₂, while Tetralin to Decalin consumes 3 H₂.[5]

Analytical Characterization

Confirming the identity of 1-methyltetralin requires distinguishing it from its isomer (2-methyltetralin) and the starting material.[1][3][4][5][7]

Nuclear Magnetic Resonance (NMR)[1][4][5][7][9][10]

-

¹H NMR (CDCl₃, 400 MHz):

- 7.0–7.2 ppm (m, 4H): Aromatic protons.[4][5]

- 2.7–2.9 ppm (m, 3H): Benzylic methine (C1-H) and benzylic methylene (C4-H₂).[1][4][5][7] The C1 proton is deshielded by the ring current and methyl substitution.[4][5]

- 1.6–2.0 ppm (m, 4H): Homoallylic methylenes (C2-H₂, C3-H₂).[1][4][5]

- 1.25 ppm (d, 3H): Methyl group doublet.[4][5] Diagnostic peak: The doublet splitting confirms the methyl is attached to a CH, not a quaternary carbon or aromatic ring directly.[4]

Gas Chromatography - Mass Spectrometry (GC-MS)[1][3][4][5][7]

-

Retention Index: ~1200–1220 (Standard non-polar columns like DB-5).[1][4][5][7]

-

Fragmentation Pattern (EI, 70 eV):

Safety & Handling Protocols

Critical Hazard: Peroxide Formation. Like tetralin, 1-methyltetralin is susceptible to autoxidation at the benzylic position (C1), forming explosive hydroperoxides upon prolonged exposure to air and light.[3][4]

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) in amber glass.

-

Testing: Test for peroxides using KI starch paper before distillation or heating.

-

Inhibition: Commercial samples are often stabilized with BHT (butylated hydroxytoluene).[3][4][5][7]

-

Spill Management: Absorb with vermiculite.[3][4][5][7] Do not use combustible materials (sawdust) due to flammability.[4][5][7]

References

-

NIST Mass Spectrometry Data Center. "Naphthalene, 1,2,3,4-tetrahydro-1-methyl-."[1][3][4][5] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[4][5] [Link][1][4][5][7]

-

PubChem. "1-Methyltetralin (Compound)."[1][3][4][5][7] National Library of Medicine. [Link][1][5][7]

-

Gordeeva, N., et al. "Hydrogenation of 1-Methylnaphthalene in the Aspect of Hydrogen Storage."[4] ResearchGate. [Link]

Sources

- 1. Tetralins | Fisher Scientific [fishersci.com]

- 2. 1559-81-5 | CAS DataBase [m.chemicalbook.com]

- 3. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyltetraline | C11H14 | CID 15262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetralin - Wikipedia [en.wikipedia.org]

- 6. 1-methyltetralin -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. Tetralin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Precision Hydrogenation of 1-Methylnaphthalene: A Technical Guide to Methyltetralin Synthesis

Abstract This technical guide details the catalytic hydrogenation of 1-methylnaphthalene (1-MN) to produce methyltetralins (MTs), specifically targeting the 1-methyltetralin (1-MT) and 5-methyltetralin (5-MT) isomers. Designed for research scientists and process engineers, this document synthesizes mechanistic insights, catalyst selection criteria, and a rigorous experimental protocol. The conversion of 1-MN is critical for Liquid Organic Hydrogen Carrier (LOHC) systems, high-performance solvents, and cetane improvement in advanced fuels.

Introduction & Strategic Relevance

1-Methylnaphthalene is a bicyclic aromatic hydrocarbon.[1] Its partial hydrogenation yields methyltetralins, which serve two distinct high-value functions:[1]

-

Liquid Organic Hydrogen Carriers (LOHCs): The 1-MN/Methyltetralin/Methyldecalin system is a reversible hydrogen storage cycle. The transformation of 1-MN to MTs represents the first stage of hydrogen uptake (2 H₂ equivalents).

-

Advanced Solvents & Intermediates: MTs possess excellent solvating power for heavy hydrocarbons and serve as precursors in pharmaceutical synthesis.

The Selectivity Challenge

The hydrogenation of 1-MN is not a single pathway. It proceeds via two parallel routes depending on which aromatic ring is saturated first:

-

Path A (Sterically Hindered): Hydrogenation of the substituted ring yields 1-methyltetralin (1-MT) .

-

Path B (Kinetically Favored): Hydrogenation of the unsubstituted ring yields 5-methyltetralin (5-MT) .

Controlling the ratio of 1-MT to 5-MT and preventing over-hydrogenation to methyldecalins (MDs) requires precise kinetic control.

Reaction Mechanism & Thermodynamics[2][3]

Reaction Network

The hydrogenation of 1-MN is a stepwise reversible exothermic reaction.

-

Step 1 (Aromatic Saturation): 1-MN + 2H₂ ⇌ MT (ΔH ≈ -130 kJ/mol)

-

Step 2 (Deep Hydrogenation): MT + 3H₂ ⇌ Methyldecalins (MD)

Mechanistic Visualization

The following diagram illustrates the parallel pathways and the steric implications of the methyl substituent.

Thermodynamic Constraints

-

Equilibrium: At temperatures >350°C, the equilibrium shifts back toward the aromatic 1-MN.

-

Selectivity: 5-MT is typically the major product (selectivity >60%) because the unsubstituted ring adsorbs more flatly onto the catalyst surface, avoiding steric repulsion from the methyl group.

Catalyst Systems: Selection Matrix

The choice of catalyst dictates the operating window and impurity tolerance.

| Catalyst Class | Active Phase | Operating Temp | Pressure | Key Characteristics |

| Noble Metal | Pt/C, Pd/C | 150–250°C | 20–50 bar | High activity at low T. High selectivity to trans-decalins if not stopped. Sulfur sensitive. |

| Noble Metal | Rh/Al₂O₃ | 100–200°C | 20–50 bar | Fastest kinetics. prone to deep hydrogenation (low MT yield unless residence time is short). |

| Transition Sulfide | NiMo/Al₂O₃ | 300–380°C | 40–100 bar | Industrial standard. Sulfur tolerant (requires sulfiding). Lower activity requires higher T. |

| Bimetallic | Ni-Zn/Al₂O₃ | 250–300°C | 30–60 bar | Zn modifies Ni electronic state, suppressing deep hydrogenation to decalins, enhancing MT selectivity. |

Recommendation: For laboratory synthesis or high-purity feedstocks, use Pt/C or Pd/C due to milder conditions and cleaner product profiles. For crude feedstocks containing sulfur (e.g., coal tar derivatives), use NiMo/Al₂O₃ .

Experimental Protocol: Batch Hydrogenation (Pt/C)

This protocol describes the partial hydrogenation of 1-MN using a Platinum on Carbon catalyst in a high-pressure batch reactor (autoclave). This system is self-validating through pressure drop monitoring.

Equipment & Reagents[4]

-

Reactor: 100 mL Stainless Steel High-Pressure Autoclave (e.g., Parr) with magnetic stirring and PID temperature control.

-

Catalyst: 5 wt% Pt/C (pre-reduced or reduced in situ).

-

Solvent: n-Hexane or n-Dodecane (optional, improves heat transfer).

-

Gas: Hydrogen (99.999%), Nitrogen (99.999%).

Workflow Visualization

Step-by-Step Procedure

-

Catalyst Loading: Charge the reactor with 1-MN (e.g., 5.0 g) and solvent (50 mL n-hexane). Add 5 wt% Pt/C catalyst (substrate-to-metal ratio ~1000:1).

-

Note: If using unreduced catalyst, perform an in-situ reduction step (flow H₂ at 200°C, 5 bar for 1h) before adding the liquid reactant, or reduce in the solvent prior to adding 1-MN.

-

-

Inerting: Seal the reactor. Pressurize with N₂ to 10 bar and vent. Repeat 3 times to eliminate oxygen (crucial to prevent safety hazards and catalyst poisoning).

-

Leak Test: Pressurize to 50 bar (or operating pressure). Close valves. Monitor pressure for 15 minutes. If drop > 1%, check seals.

-

Heating: Heat the mixture to 200°C with stirring (800-1000 rpm) to ensure kinetic regime (eliminate mass transfer limitations).

-

Reaction Start: Once at temperature, pressurize with H₂ to 50 bar . This is

. -

Monitoring: Monitor the pressure drop. The reaction consumes 2 moles of H₂ per mole of 1-MN.

-

Calculation: Theoretical H₂ consumption can be calculated via Ideal Gas Law. Stop reaction when pressure drop corresponds to 2 equivalents of H₂ to maximize MT yield and minimize MD formation.

-

-

Quenching: Cool reactor rapidly to room temperature using an ice bath or internal cooling coil. Vent excess H₂. Purge with N₂.[3]

-

Analysis: Filter the catalyst. Analyze the filtrate using GC-FID (Gas Chromatography - Flame Ionization Detector).

-

Column: HP-5 or DB-5 capillary column.

-

-

elution Order:* Decalins (cis/trans) < Methyltetralins (1-MT / 5-MT) < 1-Methylnaphthalene.

-

-

Data Interpretation & Troubleshooting

Expected Results (Pt/C at 200°C)

| Compound | Retention Time (Relative) | Selectivity Trend |

| Methyldecalins | 0.85 - 0.90 | Increases with time/pressure. Major byproduct if over-reacted. |

| 5-Methyltetralin | 0.96 | Major Intermediate. Favored kinetically. |

| 1-Methyltetralin | 0.98 | Minor Intermediate. Sterically hindered. |

| 1-Methylnaphthalene | 1.00 | Reactant.[1][2][4][5] |

Troubleshooting Guide

-

Low Conversion:

-

Cause: Catalyst poisoning (S or N species in feed), insufficient H₂ pressure, or mass transfer limitation.

-

Fix: Increase stirring speed (>1000 rpm); verify feed purity; regenerate catalyst.

-

-

High Decalin Yield (Over-hydrogenation):

-

Cause: Reaction time too long or Temperature/Pressure too high.

-

Fix: Stop reaction earlier (monitor H₂ uptake strictly); reduce pressure to 20-30 bar.

-

-

High 1-MT/5-MT Ratio:

-

Cause: Unusual support effects or electronic modification of catalyst.[6]

-

Insight: While 5-MT is usually favored, acidic supports (zeolites) can induce isomerization, altering the ratio.

-

References

-

Kinetic Study of 1-MN Hydrogenation: 1-Methylnaphthalene Hydrogenation over Supported Precious Metal Catalysts: A Kinetic Study for Deciphering the Roles of the Metal and Support. Industrial & Engineering Chemistry Research.[5] [5]

-

Selectivity Mechanisms: Hydrogenation of naphthalene and methylnaphthalene: modeling and spectroscopy. Journal of Molecular Catalysis A: Chemical.[1]

-

Thermodynamics & LOHC: Thermodynamics of reversible hydrogen storage: Does alkoxy-substitution of naphthalene yield functional advantages for LOHC systems? AIP Publishing.

-

Catalyst Performance (NiMo): Hydrogenation performance of 1-methylnaphthalene on different catalysts. ResearchGate / Acta Petrolei Sinica.

-

Bimetallic Catalysts: Selective Hydrogenation of Naphthalene over γ-Al2O3-Supported NiCu and NiZn Bimetal Catalysts. MDPI.

Sources

Technical Guide: 1-Methyltetralin as a Pharmaceutical Precursor

Executive Summary

1-Methyl-1,2,3,4-tetrahydronaphthalene (1-Methyltetralin) represents a privileged scaffold in medicinal chemistry, offering a unique combination of lipophilicity, chirality, and rigid stereochemical architecture. While often overshadowed by its unfunctionalized parent (tetralin) or its aromatic counterpart (1-methylnaphthalene), 1-methyltetralin serves as a critical "latent" precursor. Its value lies in the chemoselective functionalization of the benzylic C4 position , which unlocks access to 4-substituted-1-methyltetralin derivatives—a structural motif found in various CNS-active agents, including serotonin reuptake inhibitors (SSRIs) and melatonin receptor agonists.

This guide details the operational workflows for activating this scaffold, focusing on the catalytic aerobic oxidation to 1-methyl-4-tetralone and its subsequent conversion to bioactive amines.

Part 1: Chemical Architecture & Reactivity Map

The utility of 1-methyltetralin (1-MT) is dictated by the competition between its two benzylic sites. Understanding this dichotomy is essential for process design.

-

C1 Position (Tertiary Benzylic): Thermodynamically, the radical formed here is more stable. However, the methyl group introduces significant steric strain, inhibiting the approach of bulky oxidants.

-

C4 Position (Secondary Benzylic): While the radical is slightly less stable than at C1, this position is sterically accessible. This kinetic advantage allows for remote functionalization , preserving the stereocenter at C1 if the reaction conditions are carefully controlled.

Visualization: Reactivity & Selectivity Landscape

The following diagram maps the competing oxidative pathways and the target pharmaceutical intermediate.

Figure 1: Site-selectivity map of 1-methyltetralin. The C4 pathway is the target for pharmaceutical synthesis to access tetralone scaffolds.

Part 2: The Gateway Transformation (Oxidation Protocol)

The most critical step in utilizing 1-methyltetralin is its conversion to 1-methyl-4-tetralone . Traditional metal-based oxidations (e.g., CrO₃) are environmentally hazardous and often lack regioselectivity.

We utilize an Organocatalytic Aerobic Oxidation using N-Hydroxyphthalimide (NHPI).[1] This method mimics biological oxidation, operating under mild conditions to favor the C4 ketone product.

Mechanism of Action

NHPI generates the Phthalimide N-oxyl radical (PINO), a highly active species that abstracts a hydrogen atom from the benzylic position.[2] The resulting alkyl radical reacts with molecular oxygen to form a hydroperoxide, which dehydrates to the ketone.

Experimental Protocol: NHPI-Catalyzed C4 Oxidation

Objective: Selective synthesis of 1-methyl-4-tetralone from 1-methyltetralin.

| Parameter | Specification |

| Substrate | 1-Methyltetralin (10 mmol) |

| Catalyst | N-Hydroxyphthalimide (NHPI) (10 mol%) |

| Co-Catalyst | Co(OAc)₂ (0.5 mol%) - Accelerates hydroperoxide decomposition |

| Solvent | Acetonitrile (MeCN) or Glacial Acetic Acid |

| Oxidant | Molecular Oxygen (1 atm balloon or bubbling) |

| Temperature | 70°C - 80°C |

| Time | 6 - 12 Hours |

Step-by-Step Workflow

-

Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1-methyltetralin (1.46 g, 10 mmol) in acetonitrile (20 mL).

-

Catalyst Addition: Add NHPI (163 mg, 1 mmol) and Co(OAc)₂ (approx. 10 mg). The solution will turn a deep color (often reddish-brown) upon formation of the PINO radical.

-

Oxygenation: Purge the system with O₂ for 5 minutes, then maintain a positive pressure of O₂ (balloon) or a slow stream of bubbles.

-

Reaction: Heat the mixture to 75°C. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[3]

-

Checkpoint: Look for the disappearance of the starting material peak and the emergence of the ketone peak (M+ = 160).

-

-

Quenching: Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (10 mL) to quench any remaining peroxides (Critical Safety Step).

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to isolate 1-methyl-4-tetralone .

Expert Insight: If the reaction stalls at the hydroperoxide stage (1-methyl-4-hydroperoxytetralin), add a stoichiometric amount of triphenylphosphine (PPh₃) or treat with dimethyl sulfide (DMS) to reduce the hydroperoxide to the alcohol, which can then be oxidized to the ketone using Jones reagent or Dess-Martin periodinane.

Part 3: Pharmaceutical Applications (Sertraline Analogs)[4]

The 1-methyl-4-tetralone intermediate is a direct analog of the tetralone used to synthesize Sertraline (Zoloft) and Indatraline . The presence of the methyl group at C1 (C4 in the tetralone numbering) introduces an additional stereocenter, increasing the complexity and selectivity of the resulting drug candidate.

Synthesis of CNS-Active Amines

The ketone functionality at C4 serves as the handle for reductive amination, a cornerstone reaction in medicinal chemistry.

Pathway Visualization: From Scaffold to API

Figure 2: Synthetic route from the oxidized scaffold to a Sertraline-like pharmacophore.

Operational Protocol: Reductive Amination

-

Imine Formation: React 1-methyl-4-tetralone with methylamine (in THF or MeOH) in the presence of a Lewis acid (Ti(OiPr)₄) to form the ketimine.

-

Reduction: Treat the crude imine with NaBH₄ (for racemic mixtures) or a chiral catalyst (e.g., Ru-TsDPEN) for asymmetric synthesis.

-

Salt Formation: Isolate the amine as a hydrochloride salt to ensure stability and water solubility for biological testing.

References

-

Ishii, Y., et al. (1995).[2][4] Alkane Oxidation with N-Hydroxyphthalimide (NHPI) Catalyzed by Molecular Oxygen. Journal of Organic Chemistry.

-

Melone, L., & Punta, C. (2013).[4] N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. Beilstein Journal of Organic Chemistry.

-

Pfizer Inc. (2000). Process for preparing sertraline from chiral tetralone. European Patent EP1059287.

-

Taber, D. F., et al. (2011). Synthesis of (-)-Sertraline. Journal of Organic Chemistry.

-

Recupero, F., & Punta, C. (2007).[4] Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews.

Sources

The Biological Versatility of 1-Methyltetraline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The tetralin scaffold, a bicyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This technical guide delves into the specific subclass of 1-methyltetraline derivatives, exploring their diverse pharmacological activities and potential as therapeutic agents. While research on this specific substitution pattern is emerging, by examining closely related analogs and the broader class of tetralin derivatives, we can elucidate key structure-activity relationships and promising avenues for drug development. This document will cover the neuropharmacological, anticancer, and antimicrobial potential of these compounds, supported by experimental insights and detailed protocols to guide further research.

The this compound Scaffold: A Primer

The this compound core consists of a benzene ring fused to a cyclohexane ring, with a methyl group at the 1-position of the saturated ring. This substitution has significant implications for the molecule's stereochemistry and its interaction with biological targets. The presence of a chiral center at the C1 position allows for stereoisomers, which can exhibit different biological activities and potencies. Understanding the influence of this methyl group is crucial for the rational design of novel therapeutics.

Neuropharmacological Applications: A Focus on Neuroprotection

While direct studies on the neuroprotective effects of this compound derivatives are limited, research on the closely related 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) provides valuable insights. The structural similarity allows us to hypothesize potential activities and guide future investigations.

Neuroprotective and Neurotoxic Profile

A study on 1MeTIQ and its substituted analogs revealed a fascinating duality in their neurological effects.[1] Key findings include:

-

Hydroxyl substitution on the aromatic ring tends to decrease neurotoxicity.

-

Methoxyl substitution , in contrast, can increase neurotoxicity.

-

Certain hydroxy-1MeTIQ derivatives demonstrated greater neuroprotective efficacy than the parent compound.[1]

These findings suggest that hydroxylated derivatives of this compound could be promising candidates for neuroprotective agents, potentially for conditions like Parkinson's disease.[1]

Hypothetical Mechanism of Neuroprotection

The neuroprotective effects of these compounds may be attributed to several mechanisms, including the modulation of oxidative stress and inflammation within the central nervous system. Further research is needed to elucidate the precise pathways involved for this compound derivatives.

Caption: A potential signaling pathway for the anticancer activity of this compound derivatives.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The tetralin scaffold has been explored for its potential in this area.

Aminoguanidinium-Tetralone Derivatives

A series of novel aminoguanidine-tetralone derivatives have been synthesized and evaluated for their antibacterial activity. [2]Many of these compounds showed significant activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus (MRSA). [2]The most active compounds were found to induce depolarization of the bacterial membrane, leading to cell death. [2]

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial activity of these derivatives was found to be dependent on the nature of the substituents. This highlights the importance of systematic structural modifications to optimize antibacterial potency while minimizing toxicity to host cells.

Experimental Protocols

General Synthesis of Tetralin-based Chalcones

This protocol is adapted from the synthesis of α,β-unsaturated ketone derivatives of 6-acetyltetralin. [3][4]

-

Starting Materials: 6-acetyltetralin and an appropriate aromatic aldehyde.

-

Reaction: A Claisen-Schmidt condensation is performed by reacting equimolar amounts of 6-acetyltetralin and the aromatic aldehyde in the presence of a base (e.g., aqueous potassium hydroxide) in a suitable solvent like ethanol.

-

Workup: The reaction mixture is typically stirred at room temperature until completion (monitored by TLC). The resulting precipitate is then filtered, washed, and recrystallized to yield the pure chalcone derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment (MTT Assay)

This is a standard colorimetric assay for assessing cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to formazan, which is a purple-colored product.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The existing research on related tetralin and tetrahydroisoquinoline derivatives provides a strong foundation for future work in this area.

Future research should focus on:

-

Systematic Synthesis: A library of this compound derivatives with diverse substitutions on both the aromatic and saturated rings should be synthesized to establish a comprehensive structure-activity relationship.

-

Stereoselective Synthesis: The development of stereoselective synthetic routes to obtain pure enantiomers of this compound derivatives is crucial for evaluating their individual biological activities.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the full therapeutic potential of this compound derivatives can be unlocked.

References

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853–2855. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gendy, M. A. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410–3423. [Link]

-

Li, Y., Li, X., Zhang, Y., Wang, Y., Zhang, J., & Li, J. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 27(19), 6614. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gendy, M. A. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Semantic Scholar. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gendy, M. A. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine. ResearchGate. [Link]

Sources

- 1. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Methyltetralin and Their Formation

This guide provides a comprehensive technical overview of the isomers of methyltetralin, compounds of significant interest in chemical synthesis and industrial applications. We will delve into the structural nuances of these isomers, explore the primary methodologies for their formation, and provide detailed experimental insights for researchers, scientists, and professionals in drug development.

Introduction to Methyltetralin Isomers

Methyltetralin, with the chemical formula C₁₁H₁₄, refers to a group of aromatic hydrocarbons based on the tetralin (1,2,3,4-tetrahydronaphthalene) core structure with a single methyl group substituent. The position of this methyl group gives rise to several constitutional isomers, each with distinct physical and chemical properties.

Nomenclature and Structural Diversity

The numbering of the tetralin ring system dictates the nomenclature of its methylated derivatives. The primary positional isomers are:

-

1-Methyl-1,2,3,4-tetrahydronaphthalene

-

2-Methyl-1,2,3,4-tetrahydronaphthalene

-

5-Methyl-1,2,3,4-tetrahydronaphthalene

-

6-Methyl-1,2,3,4-tetrahydronaphthalene

Stereoisomerism:

It is crucial to recognize the potential for stereoisomerism in certain methyltetralin isomers. Specifically, when the methyl group is attached to the saturated portion of the ring system, chiral centers can arise.

-

1-Methyl-1,2,3,4-tetrahydronaphthalene and 2-Methyl-1,2,3,4-tetrahydronaphthalene are chiral molecules and exist as a pair of enantiomers (R and S forms). The separation and characterization of these enantiomers are of particular importance in pharmaceutical applications where stereochemistry can dictate biological activity.[1][2]

The following diagram illustrates the structures of the primary positional isomers of methyltetralin.

Caption: Structures of the main positional isomers of methyltetralin.

Formation of Methyltetralin Isomers

The synthesis of methyltetralin isomers can be achieved through several key chemical transformations. The choice of method often dictates the resulting isomer distribution and is influenced by factors such as catalyst selection, reaction temperature, and the nature of the starting materials.

Friedel-Crafts Alkylation of Tetralin

A classic and versatile method for introducing a methyl group onto the aromatic ring of tetralin is the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction typically employs a methylating agent, such as a methyl halide (e.g., methyl chloride or methyl iodide), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The regioselectivity of this reaction is a critical consideration. The alkyl group already present on the saturated ring of tetralin is an ortho-, para- director. Therefore, the methylation is expected to occur primarily at the 6-position (para) and to a lesser extent at the 5- and 7-positions (ortho). The formation of the 6-methyl isomer is generally favored due to reduced steric hindrance compared to the 5- and 7-positions.

Reaction Mechanism:

The mechanism involves the formation of a carbocation or a polarized complex from the methylating agent and the Lewis acid, which then acts as the electrophile. The aromatic ring of tetralin attacks this electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the methyltetralin product.

Caption: Simplified mechanism of Friedel-Crafts methylation of tetralin.

Thermodynamic vs. Kinetic Control:

The distribution of isomers in Friedel-Crafts alkylation can be influenced by whether the reaction is under kinetic or thermodynamic control.[3][4]

-

Kinetic Control (lower temperatures): The product distribution is determined by the relative rates of formation of the different isomers. The isomer with the lowest activation energy for its formation will be the major product.

-

Thermodynamic Control (higher temperatures, longer reaction times): The product distribution reflects the relative stabilities of the isomers. The most stable isomer will be the major product, as the reaction is reversible, allowing for isomerization to the thermodynamically favored product.

Catalytic Reforming

In the petroleum industry, methyltetralins can be formed during the catalytic reforming of naphtha streams.[5] This process aims to increase the octane number of gasoline by converting paraffins and naphthenes into aromatic compounds. The complex reactions involved can lead to the formation of a mixture of methyltetralin isomers. The specific isomer distribution is highly dependent on the catalyst used (typically platinum-based), reactor temperature, pressure, and the composition of the naphtha feedstock.

Hydrogenation of Methylnaphthalenes

A direct route to specific methyltetralin isomers involves the selective hydrogenation of the corresponding methylnaphthalene precursor. For instance, 1-methylnaphthalene can be hydrogenated to yield 1-methyl-1,2,3,4-tetrahydronaphthalene, and 2-methylnaphthalene can be hydrogenated to form 2-methyl-1,2,3,4-tetrahydronaphthalene.

This method offers excellent control over the resulting isomer, provided the starting methylnaphthalene is of high purity. The choice of catalyst (e.g., nickel, platinum, palladium) and reaction conditions (temperature, pressure) is critical to achieve selective hydrogenation of one aromatic ring while leaving the other intact.[6]

Experimental Protocols

General Synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene via Friedel-Crafts Alkylation

This protocol provides a general procedure for the laboratory-scale synthesis of 6-methyltetralin.

Materials:

-

Tetralin (1,2,3,4-tetrahydronaphthalene)

-

Methyl chloride or Methyl iodide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel.

-

In the flask, suspend anhydrous aluminum chloride in the chosen anhydrous solvent (e.g., DCM).

-

Cool the flask in an ice bath.

-

Add tetralin to the flask.

-

Slowly add the methylating agent (e.g., methyl chloride dissolved in the solvent or methyl iodide) from the dropping funnel to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The purity of the synthesized 6-methyltetralin should be confirmed by GC-MS to verify the molecular weight and fragmentation pattern, and by ¹H and ¹³C NMR spectroscopy to confirm the structure and isomeric purity.

Synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalene by Hydrogenation

This protocol outlines the synthesis of 1-methyltetralin from 1-methylnaphthalene. A similar procedure can be adapted for the synthesis of 2-methyltetralin from 2-methylnaphthalene.

Materials:

-

1-Methylnaphthalene

-

Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C)

-

Ethanol or acetic acid (solvent)

-

Hydrogen gas source

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Filtration apparatus (e.g., Büchner funnel with Celite)

Procedure:

-

In a high-pressure reaction vessel, dissolve 1-methylnaphthalene in a suitable solvent like ethanol or acetic acid.

-

Add the hydrogenation catalyst (e.g., PtO₂ or Pd/C).

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the mixture to the specified temperature while stirring vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude 1-methyl-1,2,3,4-tetrahydronaphthalene can be purified by vacuum distillation.

Self-Validation: The identity and purity of the product should be confirmed by GC-MS and NMR spectroscopy. The absence of signals corresponding to the aromatic protons of the hydrogenated ring in the ¹H NMR spectrum confirms the successful hydrogenation.

Analytical Techniques for Isomer Separation and Identification

The analysis of the product mixture from methyltetralin synthesis is crucial to determine the isomer distribution and the overall purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and commonly used technique for the separation and identification of methyltetralin isomers.[7]

Principle: The components of the sample mixture are first separated based on their boiling points and interactions with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each isomer, allowing for its identification.

Typical GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injection port.

-

Separation: Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms). A temperature program is typically employed, starting at a lower temperature and gradually increasing to a higher temperature to ensure good separation of all isomers.

-

Detection (MS): Operate the mass spectrometer in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the fragments is scanned over a suitable range (e.g., 40-300 amu).

-

Data Analysis: Identify the isomers by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns. The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram.

Quantitative Data Summary:

| Isomer | Typical Elution Order (Non-polar column) | Key Mass Spectral Fragments (m/z) |

| 1-Methyltetralin | Earlier | 146 (M+), 131 (M-15), 115, 91 |

| 2-Methyltetralin | Earlier | 146 (M+), 131 (M-15), 115, 91 |

| 5-Methyltetralin | Later | 146 (M+), 131 (M-15), 115, 91 |

| 6-Methyltetralin | Later | 146 (M+), 131 (M-15), 115, 91 |

Note: The exact elution order may vary depending on the specific column and temperature program used.

Chiral Separation

For the separation of the enantiomers of 1- and 2-methyltetralin, chiral chromatography is required.[8]

Techniques:

-

Chiral Gas Chromatography (GC): Utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

-

Chiral High-Performance Liquid Chromatography (HPLC): Employs a chiral stationary phase in an HPLC column to resolve the enantiomers.

The choice of the chiral selector (the chiral component of the stationary phase) is critical for achieving successful separation.

Conclusion

The isomers of methyltetralin represent a fascinating area of study with practical implications in various fields. A thorough understanding of their structures, formation mechanisms, and analytical characterization is essential for their effective synthesis and application. The choice of synthetic route, be it Friedel-Crafts alkylation, catalytic reforming, or hydrogenation, directly impacts the resulting isomer distribution. Precise analytical techniques, particularly GC-MS and chiral chromatography, are indispensable for the quality control and detailed characterization of these compounds. This guide provides a foundational framework for researchers and professionals working with methyltetralin isomers, enabling them to make informed decisions in their experimental design and analysis.

References

- Schroeter, G. (1922). Über die katalytische Reduktion von Naphthalin zu Tetralin. Annalen der Chemie, 426(1-2), 1-84.

-

Organic Syntheses Procedure for 1,2,3,4-tetraphenylnaphthalene. Available at: [Link]

- Russian Patent RU2014330C1: Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.

-

Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Available at: [Link]

-

ChemBK. naphthalene,1,2,3,4-tetrahydro-5-methyl-. Available at: [Link]

- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.

- Khan, M. A., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 359, 143083.

- Ahmad, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6229.

- Gómez-Meire, S., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.

-

PrepChem. (2023). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]

-

PrepChem. (2023). Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]

- Forzato, C., et al. (2011). Diastereoselective intramolecular Friedel-Crafts alkylation of tetralins. The Journal of Organic Chemistry, 76(13), 5348-5357.

- U.S. National Library of Medicine. (n.d.). Quantitative analysis of tetrahydrocannabinol isomers and other toxicologically relevant drugs in blood. PubChem.

- National Institute of Standards and Technology. (1941). Isolation of 1,2,3,4-tetramethylbenzene, 5,6,7,8-tetrahydronaphthalene, 1-methyl-5,6,7,8-tetrahydronaphthalene, and 2-methyl-5,6,7,8-tetrahydronaphthalene from petroleum.

- Asinger, F. (1968). Mono-Olefins: Chemistry and Technology. Elsevier.

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Available at: [Link]

-

Science.gov. Quantitative gc-ms analysis: Topics by Science.gov. Available at: [Link]

- CSIR-Indian Institute of Petroleum. (n.d.). Catalytic Process For Isomerisation of Naphtha (C7+ Hydrocarbon) Streams.

- Beilstein Archives. (2021). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.

- ResearchGate. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene.

- De Clercq, P. J., & Minne, G. B. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(2), 183-187.

-

Beilstein Journals. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols.

-

Science.gov. Quantitative gc-ms analysis: Topics by Science.gov. Available at: [Link]

- Oduola, O. A., & Osuolale, O. M. (2017). Study of Industrial Naphtha Catalytic Reforming Reactions via Modelling and Simulation. International Journal of Scientific & Engineering Research, 8(8), 125-134.

- Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products.

- Semantic Scholar. (n.d.).

- ResearchGate. (2021).

- MDPI. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors.

- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.

- ResearchGate. (2011).

- CATALYTIC REFORMING OF HEAVY NAPHTHA, ANALYSIS AND SIMULATION. (2024). International Journal of Engineering Research & Technology, 13(12).

- Chemical Communications (RSC Publishing). (2021).

- ResearchGate. (2009). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction.

- National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.

- SciSpace. (n.d.).

- Chiral Drug Separ

- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydronaphthalene for synthesis.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyltetraline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyltetraline, a significant, yet often overlooked, bicyclic hydrocarbon. While its direct applications are limited, its structural motif is a cornerstone in the synthesis of a wide array of commercially and medicinally important compounds. This document navigates through the historical context of its parent compound, tetralin, details the primary synthetic routes to this compound, and explores its physical and spectroscopic properties. Furthermore, it delves into the critical role of the this compound scaffold in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Historical Context: The Dawn of Tetralin and its Derivatives

The story of this compound is intrinsically linked to its parent compound, 1,2,3,4-tetrahydronaphthalene, more commonly known as tetralin. The early 20th century witnessed significant advancements in catalytic hydrogenation, a technology that enabled the controlled saturation of aromatic rings. This period saw the first laboratory synthesis of tetralin from naphthalene.[1] The unique properties of tetralin, particularly its high boiling point and efficacy as a hydrogen-donor solvent, quickly garnered industrial interest between the World Wars.[1] It found significant use in processes like coal liquefaction, where it facilitated the conversion of solid coal into liquid fuels.[2]

The exploration of tetralin's chemistry naturally led to the investigation of its derivatives. The introduction of alkyl groups, such as the methyl group in this compound, allowed for the fine-tuning of its physical and chemical properties, opening up new avenues for its application, particularly in the burgeoning field of medicinal chemistry. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis and study were a logical progression from the foundational work on tetralin and the development of powerful synthetic methodologies like the Friedel-Crafts reaction, which was instrumental in creating key precursors.[3][4]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the tetralin core and the introduction of the methyl group at the C1 position. The two most prominent and historically significant methods are the catalytic hydrogenation of 1-methylnaphthalene and the Grignard reaction with 1-tetralone followed by dehydration.

Catalytic Hydrogenation of 1-Methylnaphthalene

This method represents a direct and efficient route to this compound, leveraging the well-established technology of catalytic hydrogenation. The process involves the selective reduction of one of the aromatic rings of 1-methylnaphthalene.

Reaction Scheme:

Figure 1: Catalytic Hydrogenation of 1-Methylnaphthalene.

Causality Behind Experimental Choices:

The choice of catalyst is paramount in this reaction to ensure the selective hydrogenation of only one aromatic ring, preventing the formation of the fully saturated 1-methyldecalin.[5] Noble metal catalysts such as platinum, palladium, and rhodium supported on materials like alumina or carbon are commonly employed.[5] The support material itself can influence the reaction kinetics and product distribution. Reaction conditions, including temperature and hydrogen pressure, are carefully controlled to optimize the yield of this compound and minimize over-hydrogenation.[6] For instance, moderate hydrogen pressure is generally favored for the selective formation of methyl-tetralin.[6]

Experimental Protocol: Catalytic Hydrogenation of 1-Methylnaphthalene

-

Catalyst Preparation: A suitable catalyst, for example, 5% Pd/C, is weighed and placed in a high-pressure autoclave reactor.

-

Reactant Charging: 1-Methylnaphthalene and a suitable solvent (e.g., ethanol) are added to the reactor.

-

System Purging: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove any residual air.

-

Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 4.0 MPa) and heated to the reaction temperature (e.g., 360°C).[6] The reaction mixture is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Grignard Reaction with 1-Tetralone and Subsequent Dehydration

This two-step approach offers a versatile alternative for the synthesis of this compound, starting from the readily available 1-tetralone.

Reaction Scheme:

Figure 2: Synthesis of this compound via Grignard Reaction.

Causality Behind Experimental Choices:

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-tetralone to form a tertiary alcohol intermediate, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.[7] The subsequent dehydration step is typically acid-catalyzed and proceeds via an E1 mechanism. The formation of the more substituted alkene (1-methyl-3,4-dihydronaphthalene) is generally favored according to Saytzeff's rule, however, in this case, the desired product is this compound which is an isomer of the initially formed dihydronaphthalene. The final product is achieved through isomerization, which can be facilitated by the reaction conditions.

Experimental Protocol: Synthesis of this compound from 1-Tetralone

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Reaction with 1-Tetralone: A solution of 1-tetralone in anhydrous diethyl ether is then added slowly to the Grignard reagent at 0°C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Dehydration: The crude 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Purification: After completion of the dehydration, the reaction mixture is cooled, washed with a sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude this compound is purified by fractional distillation.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a faint aromatic odor. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | PubChem[8] |

| Molecular Weight | 146.23 g/mol | PubChem[8] |

| IUPAC Name | 1-methyl-1,2,3,4-tetrahydronaphthalene | PubChem[8] |

| CAS Number | 1559-81-5 | PubChem[8] |

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region corresponding to the four protons on the benzene ring. The aliphatic region shows a quartet for the proton at the C1 position, multiplets for the methylene protons at C2, C3, and C4, and a doublet for the methyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum displays distinct signals for the aromatic and aliphatic carbons, with the methyl carbon appearing at a characteristic upfield chemical shift.

-

Mass Spectrometry: The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern is characterized by the loss of a methyl group (M-15) to give a fragment at m/z 131, which is often the base peak.

Role in Medicinal Chemistry and Drug Development

While this compound itself does not possess significant pharmacological activity, its rigid, partially saturated bicyclic scaffold is a privileged structure in medicinal chemistry. It serves as a crucial building block for the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system (CNS).[9][10]

The Aminotetralin Scaffold: A Gateway to CNS Therapeutics

A significant class of drugs derived from the tetralin framework are the 2-aminotetralins. These compounds are rigid analogs of phenethylamines and have been extensively studied for their interactions with monoamine neurotransmitter systems.[11] They can act as agonists or antagonists at dopamine and serotonin receptors, making them valuable leads for the development of drugs for a range of neurological and psychiatric disorders.[12][13]

Signaling Pathway Illustration:

Sources

- 1. mdpi.com [mdpi.com]

- 2. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 8. This compound | C11H14 | CID 15262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 12. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

Methodological & Application

Application Note: High-Resolution GC-MS Profiling of 1-Methyltetralin and its Isomeric Byproducts

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation and identification of 1-methyl-1,2,3,4-tetrahydronaphthalene (1-Methyltetralin or 1-MT) and its associated degradation products. While 1-MT is primarily utilized as a hydrogen-donor solvent in fuel research, its bicyclic structure serves as a critical model for tetralin-based pharmacophores in drug development (e.g., sertraline analogs). This guide addresses the analytical challenge of resolving 1-MT from its thermodynamic isomer (5-methyltetralin) and dehydrogenated byproducts using a standardized 5% phenyl-arylene stationary phase.

Introduction & Analytical Challenges

1-Methyltetralin (

The Separation Challenge

The primary analytical difficulty lies in the structural similarity of the "Tetralin Cluster" :

-

Regioisomers: 1-Methyltetralin (kinetic product) vs. 5-Methyltetralin (thermodynamic product).

-

Dehydrogenation: Conversion to 1-Methylnaphthalene (

). -

Ring Opening: Hydrocracking to alkylbenzenes (e.g., pentylbenzene isomers).

Standard rapid-ramp GC methods often result in the co-elution of 1-MT and 5-MT. This protocol utilizes a retention-index locked temperature program to achieve baseline resolution.

Experimental Protocol

Sample Preparation

-

Matrix: Toluene or Dichloromethane (DCM).

-

Concentration: 10 µg/mL (Trace Analysis) to 1000 µg/mL (Purity Assay).

-

Internal Standard (ISTD): Naphthalene-d8 or Tetralin-d12 (Final conc: 50 µg/mL).

-

Rationale: Deuterated analogs correct for injection variability and matrix effects without interfering with the native hydrocarbon elution window.

-

GC-MS Instrumentation Parameters

System: Single Quadrupole GC-MS (e.g., Agilent 7890/5977 or Shimadzu QP2020).

| Parameter | Setting | Rationale |

| Column | HP-5MS UI (30 m × 0.25 mm × 0.25 µm) | 5% Phenyl phase offers optimal selectivity for aromatic/aliphatic separation. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace byproduct detection. |